Imipenem monohidratado

Descripción general

Descripción

Synthesis Analysis

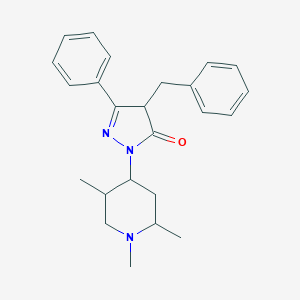

Imipenem's synthesis is a complex process involving multiple steps to achieve its unique structure, enabling its potent antibacterial activity. The enantioselective formal synthesis of Imipenem has been achieved through two-direction elongation of the chiral building block bis(hydroxymethyl)acetaldehyde, leading to the generation of two additional stereocenters with excellent diastereoselectivity (Banfi, Guanti, & Zannetti, 1996). Another approach includes preparing azetidinone first, then carbapenem, through a [4+2] Diels-Alder reaction, leading to the total synthesis of imipenem (Hai, 1992).

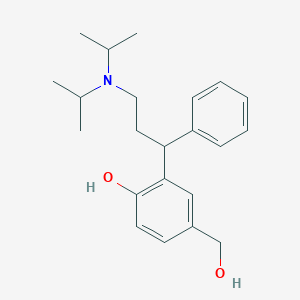

Molecular Structure Analysis

Imipenem's molecular structure is characterized by its carbapenem backbone, which is crucial for its mechanism of action and stability against beta-lactamases. This structure enables imipenem to bind with high affinity to penicillin-binding proteins, essential for bacterial cell wall synthesis, leading to bacterial lysis and death without filament formation (Ray, Saha, & Bal, 2007).

Chemical Reactions and Properties

Imipenem exhibits a broad spectrum of activity by inhibiting cell wall synthesis in aerobic and anaerobic, Gram-positive, and Gram-negative bacteria. Its stability to hydrolysis by the common plasmid-mediated beta-lactamases is a significant property, making it effective against various resistant strains. Imipenem's interaction with beta-lactamases, such as its behavior as a slow substrate for class-A beta-lactamase from Bacillus cereus, highlights its complex reactions and resistance mechanisms (Monks & Waley, 1988).

Physical Properties Analysis

The stability of imipenem in various conditions, such as medium, time, and temperature, has been studied extensively. It is found to be more stable at lower temperatures and in specific media, which is vital for its clinical use and storage (Baron & Hindler, 1984).

Chemical Properties Analysis

Imipenem's chemical properties, such as its high affinity for penicillin-binding proteins and its stability against beta-lactamases, are crucial for its antibacterial activity. Its potent activity against most clinically important species of bacteria, including resistant strains, is a testament to its unique chemical characteristics and its role in treating serious infections (Barza, 1985).

Aplicaciones Científicas De Investigación

Estudios de Resistencia a los Antibióticos

Imipenem monohidratado se utiliza con frecuencia en el estudio de la resistencia a los antibióticos. Es una herramienta valiosa para los investigadores que investigan los mecanismos por los cuales las bacterias desarrollan resistencia a los antibióticos. Este compuesto puede ayudar a comprender las mutaciones genéticas que confieren resistencia y a desarrollar estrategias para combatir las cepas bacterianas resistentes .

Investigación sobre la Síntesis de la Pared Celular

Como antibiótico betalactámico, Imipenem interfiere con la síntesis de las paredes celulares bacterianas. Se une a las proteínas de unión a la penicilina (PBP), que son cruciales para la construcción de la pared celular. Esto lo convierte en un agente importante para estudiar el proceso de síntesis de la pared celular y el papel de las PBP en varias bacterias .

Farmacocinética y Farmacodinámica

Las propiedades farmacocinéticas y farmacodinámicas de Imipenem son objeto de una extensa investigación. Los estudios se centran en cómo se absorbe, distribuye, metaboliza y excreta el fármaco, así como en sus mecanismos de acción en el lugar de la infección. Esta investigación es crucial para optimizar los regímenes de dosificación para maximizar la eficacia y minimizar la toxicidad .

Desarrollo de Nuevos Antibióticos

This compound sirve como compuesto líder en el desarrollo de nuevos antibióticos. Su estructura y modo de acción proporcionan una plantilla para diseñar nuevos fármacos que puedan evadir los mecanismos de resistencia bacteriana. Los investigadores modifican la molécula de Imipenem para mejorar sus propiedades o reducir los efectos secundarios .

Investigación sobre la Terapia Combinada

Los investigadores estudian los efectos de combinar Imipenem con otros antibióticos o agentes para mejorar su eficacia o para dirigirse a un rango más amplio de patógenos bacterianos. Esto incluye la combinación con cilastatina para prevenir la degradación renal de Imipenem y extender sus efectos terapéuticos .

Uso Experimental In Vivo e In Vitro

This compound se utiliza en experimentos tanto in vivo como in vitro para evaluar su eficacia contra diversas infecciones bacterianas. Estos estudios ayudan a determinar las concentraciones mínimas inhibitorias (CMI) necesarias para prevenir el crecimiento bacteriano, lo que es fundamental para las aplicaciones clínicas .

Mecanismo De Acción

Target of Action

Imipenem primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the bacteria .

Mode of Action

Imipenem acts as an antimicrobial by inhibiting cell wall synthesis in various gram-positive and gram-negative bacteria . This inhibition is achieved by binding to PBPs, which disrupts the process of cell wall synthesis . As a result, the bacteria are unable to maintain their structural integrity, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by imipenem is the bacterial cell wall synthesis pathway . By binding to PBPs, imipenem inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis . This disruption in the pathway leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .

Pharmacokinetics

Imipenem exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

- Absorption : Imipenem is administered intravenously, ensuring 100% bioavailability .

- Distribution : It is distributed throughout the body, with approximately 20% binding to human serum proteins .

- Metabolism : When administered alone, imipenem is metabolized in the kidneys by the enzyme dehydropeptidase I . However, it is usually co-administered with cilastatin, an inhibitor of dehydropeptidase I, to prevent this metabolism and increase the levels of imipenem in the urine .

- Excretion : Approximately 70% of the administered imipenem is recovered in the urine within 10 hours .

Result of Action

The primary result of imipenem’s action is the death of the bacteria. By inhibiting cell wall synthesis, imipenem causes the bacterial cell wall to weaken, leading to cell lysis and death . This makes imipenem effective against a wide range of gram-positive and gram-negative aerobic and anaerobic bacteria .

Safety and Hazards

When handling imipenem, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

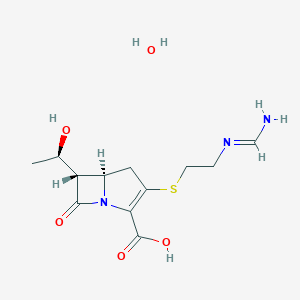

IUPAC Name |

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2/t6-,7-,9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOSVVULSKVSLQ-JJVRHELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873392 | |

| Record name | Imipenem monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74431-23-5 | |

| Record name | Imipenem monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74431-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipenem [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074431235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipenem monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 6-((1R)-1-hydroxyethyl)-3-((2-((iminomethyl) amino)ethyl)thio)-7-oxo-, monohydrate, (5R,6S)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPENEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OTZ9ZE0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Imipenem exert its antibacterial activity?

A1: Imipenem exhibits its bactericidal effect by binding to penicillin-binding proteins (PBPs) in bacteria. These proteins are crucial for cell wall synthesis, particularly peptidoglycan cross-linking. By binding to PBPs, Imipenem disrupts this process, ultimately leading to bacterial cell death. [, ]

Q2: Imipenem is known as a "β-lactamase-stable" antibiotic. What does this mean?

A2: Imipenem is relatively resistant to breakdown by many β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics like penicillins and cephalosporins. This stability contributes to Imipenem's broad-spectrum activity against various bacterial species. [, ]

Q3: Are there any known mechanisms of resistance to Imipenem?

A3: Yes, despite its stability against many β-lactamases, several resistance mechanisms have emerged. These include:

- Production of metallo-β-lactamases: These enzymes, particularly those encoded by blaIMP and blaVIM genes, can hydrolyze Imipenem, rendering it ineffective. [, , , ]

- Reduced outer membrane permeability: Some bacteria decrease Imipenem uptake by altering their outer membrane proteins (porins), effectively reducing the drug's ability to reach its target PBPs. [, , ]

- Overexpression of efflux pumps: Certain efflux pumps can expel Imipenem from bacterial cells, reducing its intracellular concentration and effectiveness. []

- Alterations in PBPs: Mutations in PBPs can reduce their affinity for Imipenem, making the bacteria less susceptible to its action. []

Q4: Is there cross-resistance between Imipenem and other antibiotics?

A4: Yes, cross-resistance can occur, particularly with other β-lactam antibiotics. For instance, bacteria producing extended-spectrum β-lactamases (ESBLs) or carbapenemases might exhibit resistance to both Imipenem and other β-lactams. This cross-resistance poses a significant challenge in treating infections caused by such multidrug-resistant organisms. [, , ]

Q5: How does the presence of metallo-β-lactamases impact the treatment of bacterial infections with Imipenem?

A5: Metallo-β-lactamases, encoded by genes like blaIMP and blaVIM, are particularly concerning because they can hydrolyze carbapenems like Imipenem, rendering them ineffective. The presence of these enzymes in clinical isolates significantly limits treatment options, as bacteria harboring these genes often display multidrug resistance. Monitoring the prevalence of these genes is crucial for guiding appropriate antibiotic therapy and implementing infection control measures. [, , ]

Q6: What is the significance of combining Imipenem with Cilastatin for clinical use?

A6: Imipenem is formulated with Cilastatin, a renal dehydropeptidase inhibitor. Cilastatin prevents the breakdown of Imipenem in the kidneys by dehydropeptidase-I, thereby increasing its concentration and efficacy. [, ]

Q7: What are the typical clinical applications of Imipenem?

A7: Imipenem is a broad-spectrum antibiotic effective against a wide range of gram-positive and gram-negative bacteria. It is often reserved for treating severe infections, particularly those caused by multidrug-resistant organisms. Common clinical applications include:

- Lower respiratory tract infections []

- Urinary tract infections []

- Intra-abdominal infections []

- Bacteremia [, ]

- Meningitis [, ]

Q8: Are there specific challenges in using Imipenem in critically ill patients?

A8: Yes, critically ill patients, particularly those with acute renal failure undergoing continuous venovenous hemofiltration, might require dose adjustments for Imipenem. This is because Imipenem is primarily eliminated by the kidneys, and its clearance can be affected by renal function and hemofiltration. Monitoring drug levels in these patients is crucial for optimizing therapy and minimizing the risk of toxicity. []

Q9: Does the use of Imipenem affect the gut microbiota?

A9: Yes, like many broad-spectrum antibiotics, Imipenem can significantly impact the composition of the gut microbiota. Studies have shown that Imipenem treatment can lead to a marked decrease in both aerobic and anaerobic bacteria in the gut. []

Q10: Are there any reported cases of acute eosinophilic pneumonia associated with Imipenem/Cilastatin therapy?

A10: While rare, cases of acute eosinophilic pneumonia have been reported in association with Imipenem/Cilastatin use. This adverse effect typically manifests as acute respiratory distress shortly after initiating antibiotic therapy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)